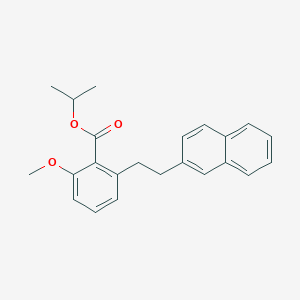2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester
CAS No.: 1171921-61-1
Cat. No.: VC11710461
Molecular Formula: C23H24O3
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1171921-61-1 |
|---|---|
| Molecular Formula | C23H24O3 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | propan-2-yl 2-methoxy-6-(2-naphthalen-2-ylethyl)benzoate |
| Standard InChI | InChI=1S/C23H24O3/c1-16(2)26-23(24)22-19(9-6-10-21(22)25-3)14-12-17-11-13-18-7-4-5-8-20(18)15-17/h4-11,13,15-16H,12,14H2,1-3H3 |
| Standard InChI Key | BKWDNFUBVURJRN-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=C(C=CC=C1OC)CCC2=CC3=CC=CC=C3C=C2 |
| Canonical SMILES | CC(C)OC(=O)C1=C(C=CC=C1OC)CCC2=CC3=CC=CC=C3C=C2 |
Introduction
Structural and Molecular Characteristics
The molecular formula of 2-Methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid isopropyl ester is , with a molecular weight of 348.44 g/mol. The structure comprises three key regions:
-
Benzoic acid core: A benzene ring substituted with a methoxy group (-OCH) at position 2 and a branched ethyl-naphthalene group at position 6.
-
Naphthalene-ethyl side chain: A naphthalene moiety linked via a two-carbon ethyl bridge to the benzoic acid ring, enhancing aromatic conjugation.
-
Isopropyl ester group: The carboxylic acid of benzoic acid is esterified with isopropyl alcohol, forming a sterically hindered ester.
Table 1: Key Structural Features and Properties
The presence of the naphthalene group suggests strong UV absorption, typical of polycyclic aromatic hydrocarbons, while the ester group may confer hydrolytic instability under acidic or basic conditions .
Synthetic Routes and Methodologies
The synthesis of this compound likely involves multi-step reactions, including Friedel-Crafts alkylation for naphthalene attachment and esterification of the benzoic acid precursor.
Esterification of Benzoic Acid
A plausible route begins with the esterification of 2-methoxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid using isopropyl alcohol. The formamide-catalyzed activation method described by Huy and Mbouhom (2019) offers an atom-efficient pathway for such transformations . This approach employs formamide derivatives to activate carboxylic acids, avoiding traditional reagents like thionyl chloride (SOCl) or oxalyl chloride (COCl), which generate stoichiometric HCl .
Key Reaction Steps:
-
Acid Activation: The benzoic acid reacts with a formamide catalyst (e.g., FPyr) to form an intermediate acyloxyphosphonium ion.
-
Nucleophilic Attack: Isopropyl alcohol attacks the activated carbonyl, displacing the catalyst and forming the ester.
Table 2: Comparative Atom Efficiency of Esterification Methods
| Method | Reagent | Atom Efficiency (%) | Byproducts |
|---|---|---|---|
| Formamide Catalysis | FPyr | 88 | HO |
| Thionyl Chloride | SOCl | 64 | HCl, SO |
| Oxalyl Chloride | COCl | 56 | HCl, CO, CO |
The formamide method outperforms traditional chlorinating agents in atom economy (88% vs. 56–64%) and reduces hazardous byproducts .
Naphthalene-Ethyl Side Chain Installation
The naphthalen-2-yl-ethyl group at position 6 of the benzoic acid core may be introduced via Friedel-Crafts alkylation. Using naphthalene and a dihaloethane (e.g., 1,2-dibromoethane) in the presence of a Lewis acid catalyst (e.g., AlCl) could yield the desired ethyl bridge .
Physicochemical Properties
Spectroscopic Data
While experimental data for this specific compound is limited, analogous esters and naphthalene derivatives provide insights:
-
IR Spectroscopy: Expected peaks include C=O stretch (~1720 cm), aromatic C-H stretches (~3050 cm), and C-O ester vibrations (~1250 cm) .
-
NMR Spectroscopy:
Chromatographic Behavior
In gas chromatography (GC), the compound’s retention time would depend on its polarity and molecular weight. Similar esters with naphthalene groups, such as 6-bromonaphthalen-2-yl oxyacetic acid methyl ester, exhibit retention times between 12–16 minutes under standard GC conditions .
Stability and Degradation Pathways
The isopropyl ester group is susceptible to hydrolysis under acidic or basic conditions, regenerating the parent carboxylic acid and isopropyl alcohol. Accelerated stability studies (e.g., 40°C/75% RH) would quantify degradation kinetics, with HPLC monitoring for free acid formation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume